molecular formula C7H12Br2 B12664062 (1,4-Dibromobutyl)cyclopropane CAS No. 83846-75-7

(1,4-Dibromobutyl)cyclopropane

Cat. No.: B12664062
CAS No.: 83846-75-7
M. Wt: 255.98 g/mol
InChI Key: VHXVANJGTFQCCP-UHFFFAOYSA-N
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Description

(1,4-Dibromobutyl)cyclopropane is an organic compound with the molecular formula C₇H₁₂Br₂. It consists of a cyclopropane ring substituted with a 1,4-dibromobutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dibromobutyl)cyclopropane typically involves the reaction of cyclopropane with 1,4-dibromobutane under specific conditions. One common method is the addition of carbenes to alkenes, where a carbene intermediate reacts with an alkene to form the cyclopropane ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dibromobutyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can yield alcohols, ketones, or alkanes.

Scientific Research Applications

(1,4-Dibromobutyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-Dibromobutyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The strained ring structure allows it to participate in various chemical reactions, including ring-opening and cycloaddition reactions, which can modify the activity of target molecules . The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring.

    1,2-Dibromocyclopropane: A similar compound with bromine atoms substituted at different positions on the cyclopropane ring.

    Cyclobutane: A four-membered ring compound with similar strained ring characteristics.

Uniqueness

(1,4-Dibromobutyl)cyclopropane is unique due to the presence of the 1,4-dibromobutyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

83846-75-7

Molecular Formula

C7H12Br2

Molecular Weight

255.98 g/mol

IUPAC Name

1,4-dibromobutylcyclopropane

InChI

InChI=1S/C7H12Br2/c8-5-1-2-7(9)6-3-4-6/h6-7H,1-5H2

InChI Key

VHXVANJGTFQCCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCCBr)Br

Origin of Product

United States

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